molecular formula C37H74O4 B12781618 Chimyl stearate CAS No. 109210-83-5

Chimyl stearate

Cat. No.: B12781618
CAS No.: 109210-83-5
M. Wt: 583.0 g/mol
InChI Key: TURJEXLVQHKEBK-UHFFFAOYSA-N
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Description

Chimyl stearate, also known as 3-(hexadecyloxy)-2-hydroxypropyl stearate, is an ester derived from the reaction of cetyl glyceryl ether with stearic acid. It is commonly used in cosmetic products due to its skin conditioning and emollient properties. This compound helps to soften and smoothen the skin, making it a valuable ingredient in skincare formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chimyl stearate can be synthesized through the chemoselective opening of the epoxide ring by onium quaternary salts (N and P) and ionic liquids. This method involves solvent-free reactions catalyzed by these salts and ionic liquids . Another approach includes a series of one-pot reactions, which simplifies the synthesis process .

Industrial Production Methods

Industrial production of this compound typically involves the esterification of cetyl glyceryl ether with stearic acid. This process can be carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chimyl stearate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Chimyl stearate exerts its effects through several mechanisms. It acts as an emollient by forming a protective barrier on the skin, which helps to retain moisture and improve skin texture. Additionally, it may interact with lipid bilayers in cell membranes, enhancing their stability and function .

Properties

CAS No.

109210-83-5

Molecular Formula

C37H74O4

Molecular Weight

583.0 g/mol

IUPAC Name

(3-hexadecoxy-2-hydroxypropyl) octadecanoate

InChI

InChI=1S/C37H74O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-37(39)41-35-36(38)34-40-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h36,38H,3-35H2,1-2H3

InChI Key

TURJEXLVQHKEBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCCCCCC)O

Origin of Product

United States

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